molecular formula C15H11BrCl2N2O2S B7451577 1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole

1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole

Cat. No. B7451577
M. Wt: 434.1 g/mol
InChI Key: JQTFHTMGRWLNSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole, also known as BDP, is a chemical compound that has gained significant attention in the scientific community due to its various applications in research. BDP is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in many cellular processes, including cell growth, differentiation, and apoptosis.

Mechanism of Action

1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole inhibits the activity of PKC by binding to its regulatory domain, specifically to the C1B domain. This binding prevents the activation of PKC by blocking the interaction of the regulatory domain with diacylglycerol (DAG) and calcium ions (Ca2+). PKC activation requires the binding of DAG and Ca2+ to the regulatory domain, which leads to a conformational change and subsequent activation of the catalytic domain. By inhibiting this interaction, 1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole prevents the activation of PKC and its downstream signaling pathways.
Biochemical and Physiological Effects:
1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole has been shown to have various biochemical and physiological effects on cells. Inhibition of PKC activity by 1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole has been shown to induce apoptosis in various cancer cell lines. 1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole has also been shown to inhibit cell proliferation in various cancer cell lines, including breast, ovarian, and prostate cancer cells. Additionally, 1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole has been shown to modulate gene expression by inhibiting the activity of transcription factors that are regulated by PKC, such as nuclear factor kappa B (NF-κB).

Advantages and Limitations for Lab Experiments

1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole has several advantages as a research tool. It is a potent and selective inhibitor of PKC, which makes it an ideal tool for studying the role of PKC in various cellular processes. 1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole is also stable and can be easily synthesized in the laboratory. However, there are some limitations to the use of 1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole in lab experiments. 1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole has poor solubility in water, which can limit its use in some experiments. Additionally, 1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole can have off-target effects on other enzymes that share homology with PKC, which can complicate data interpretation.

Future Directions

1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole has significant potential for future research. One potential direction is to develop more potent and selective PKC inhibitors based on the structure of 1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole. Additionally, 1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole can be used as a tool to study the role of PKC in various diseases, including cancer, diabetes, and cardiovascular disease. Finally, 1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole can be used in combination with other inhibitors or chemotherapeutic agents to enhance their efficacy in cancer treatment.

Synthesis Methods

1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole can be synthesized by reacting 2-bromo-4,5-dichlorobenzenesulfonyl chloride with 2-phenyl-4,5-dihydroimidazole in the presence of a base. The reaction yields 1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole as a white solid with a melting point of 219-221°C. The purity of the compound can be confirmed by various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole has been extensively used as a research tool to study the role of PKC in various cellular processes. PKC is a family of serine/threonine kinases that regulates many cellular functions, including cell proliferation, differentiation, and apoptosis. 1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole inhibits the activity of PKC by binding to its regulatory domain, thereby preventing its activation. This inhibition has been shown to have various effects on cellular processes, including the induction of apoptosis, inhibition of cell proliferation, and modulation of gene expression.

properties

IUPAC Name

1-(2-bromo-4,5-dichlorophenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrCl2N2O2S/c16-11-8-12(17)13(18)9-14(11)23(21,22)20-7-6-19-15(20)10-4-2-1-3-5-10/h1-5,8-9H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQTFHTMGRWLNSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)C2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3Br)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrCl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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